1,4-Dioxane-2,3-diol, cis-
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Overview
Description
1,4-Dioxane-2,3-diol, cis-: is a chemical compound with the molecular formula C4H8O4 It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms within a dioxane ring The cis- configuration indicates that the hydroxyl groups are on the same side of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,3-diol, cis- can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with an oxidizing agent to introduce hydroxyl groups at the 2 and 3 positions. Another method includes the use of oxetan-3-ols as 1,2-bis-electrophiles in a Brønsted-Acid-Catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,4-Dioxane-2,3-diol, cis- typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxane-2,3-diol, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to simpler diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peroxycarboxylic acids.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4).
Catalysts: Brønsted acids like triflic acid (HOTf) for specific reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield simpler alcohols.
Scientific Research Applications
1,4-Dioxane-2,3-diol, cis- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 1,4-Dioxane-2,3-diol, cis- exerts its effects involves its hydroxyl groups and the dioxane ring. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the dioxane ring provides structural stability. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
1,3-Dioxane-5,5-dimethanol: Another dioxane derivative with different hydroxyl group positions.
1,2-Dioxolane: A related compound with a different ring structure.
1,4-Dioxane: The parent compound without hydroxyl groups.
Uniqueness: 1,4-Dioxane-2,3-diol, cis- is unique due to its specific stereochemistry and the presence of vicinal diols. This configuration allows for unique interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
67907-43-1 |
---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R,3S)-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4+ |
InChI Key |
YLVACWCCJCZITJ-ZXZARUISSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H](O1)O)O |
Canonical SMILES |
C1COC(C(O1)O)O |
Origin of Product |
United States |
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